molecular formula C8H9N5 B187867 2-methyl-5-(1H-tetrazol-1-yl)aniline CAS No. 384860-18-8

2-methyl-5-(1H-tetrazol-1-yl)aniline

Cat. No.: B187867
CAS No.: 384860-18-8
M. Wt: 175.19 g/mol
InChI Key: NEYJGZGFZZOFEQ-UHFFFAOYSA-N
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Description

2-methyl-5-(1H-tetrazol-1-yl)aniline is a key chemical intermediate in medicinal chemistry, serving as a versatile scaffold for the design and synthesis of novel bioactive molecules. Its significant research value lies in the development of new therapeutic agents, particularly for investigating and treating type 2 diabetes mellitus. The aniline group provides a handle for further functionalization, while the tetrazole ring is a critical pharmacophore; this five-membered nitrogen-containing heterocycle is known to act as a bioisostere for carboxylic acids, which can improve metabolic stability and bioavailability in drug candidates . Scientific studies on structurally related tetrazole-bearing compounds have demonstrated potent hypoglycemic activity through multiple mechanisms of action. These compounds have been investigated as agonists for the γ-peroxisome proliferator-activated receptor (γ-PPAR) and as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) and 11β-hydroxysteroid dehydrogenase 1 (HSD11B1), all of which are important targets for managing insulin resistance and blood glucose levels . Researchers utilize this compound to create novel molecular entities, such as ureas and quinazolinone derivatives, for probing biological pathways and identifying new potential treatments. This product is intended for research purposes in a controlled laboratory environment and is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-(tetrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-6-2-3-7(4-8(6)9)13-5-10-11-12-13/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYJGZGFZZOFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=NN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350705
Record name 2-methyl-5-(1H-tetrazol-1-yl)aniline
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Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384860-18-8
Record name 2-methyl-5-(1H-tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)aniline
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Reactivity and Mechanistic Investigations of 2 Methyl 5 1h Tetrazol 1 Yl Aniline Derivatives

Thermal Decomposition Pathways

The thermal decomposition of tetrazoles is a key feature of their chemistry, often proceeding through complex pathways involving tautomeric equilibria and the formation of energetic intermediates. researchgate.netnih.govnsc.ru While many tetrazole derivatives are relatively stable, heating can initiate decomposition, liberating a significant amount of energy due to the high enthalpy of formation. nih.gov

The thermolysis of 1-substituted tetrazoles typically initiates with the extrusion of a molecule of nitrogen (N₂). This process is a retro-[3+2] cycloaddition reaction. researchgate.net The mechanism of decomposition can be influenced by the tautomeric form of the tetrazole ring. For NH-unsubstituted or certain N-substituted tetrazoles, a rapid reversible interconversion between the 1H and 2H tautomers can occur, with each tautomer potentially decomposing through a distinct mechanism. researchgate.netresearchgate.net Theoretical studies on the parent tetrazole compound indicate that unimolecular N₂ elimination is the dominant pathway over other fragmentation patterns. nih.govnsc.ruacs.org The decomposition of 1,5-disubstituted tetrazoles is generally understood to proceed via the loss of N₂ to generate a nitrile imine intermediate. researchgate.net

The primary reactive species generated from the thermal decomposition of 1-substituted tetrazoles are nitrile imines. researchgate.netresearchgate.net These 1,3-dipolar species are highly reactive and can be trapped through cycloaddition reactions. researchgate.net For instance, the thermolysis of 2,5-diphenyltetrazole is a classic method for generating diphenylnitrile imine.

Depending on the substitution pattern and reaction conditions, other intermediates can also be formed. While nitrile imines are characteristic of 1-substituted tetrazole decomposition, other pathways may exist. For example, theoretical studies on the parent tetrazole have considered various isomers and intermediates, including N-heterocyclic carbenes, which could play a role in the thermal decomposition mechanism. researchgate.netnih.govnsc.ru In some decomposition pathways of nitrogen-rich heterocycles, the formation of nitrenes is a possibility, although for 1-substituted tetrazoles, the concerted extrusion of N₂ to form a nitrile imine is generally favored. acs.org

Table 1: Key Reactive Intermediates from Tetrazole Decomposition
Precursor TypePrimary IntermediatePotential Subsequent SpeciesDecomposition Method
1-Substituted TetrazolesNitrile ImineCycloadductsThermal/Photochemical
5-Substituted TetrazolesNitrile Imine (from 1H-tautomer)Varies with substituentThermal
2,5-Substituted TetrazolesNitrile Imine (via diazirene)Imidoylnitrene, Carbodiimide (B86325)Photochemical

The kinetics and thermodynamics of tetrazole decomposition are crucial for understanding their stability and for applications as gas-generating agents or high-energy materials. mdpi.comwikipedia.org The activation energy for the thermal decomposition of the parent 1H-tetrazole has been calculated to be approximately 36.2 kcal/mol, which is in agreement with experimental data. nih.govnsc.ruacs.org

The thermal stability and decomposition kinetics are highly dependent on the substituents attached to the tetrazole ring. For example, studies on various high-energy azolotetrazine derivatives show a wide range of decomposition temperatures and activation energies. For one such derivative, nih.govnih.govresearchgate.nettriazolo[4,3-b] nih.govnih.govnsc.ruresearchgate.nettetrazine-3,6-diamine (TTDA), the activation energy for decomposition was found to be 129.0 kJ/mol (approx. 30.8 kcal/mol), with a decomposition temperature of 349.5 °C. mdpi.comnih.gov In contrast, another derivative, 3,6-dinitroamino nih.govnih.govresearchgate.nettriazolo[4,3-b] nih.govnih.govnsc.ruresearchgate.nettetrazine (DNTT), has a much lower decomposition temperature of 113.4 °C but a higher activation energy of 292.2 kJ/mol (approx. 69.8 kcal/mol). mdpi.comnih.gov These findings illustrate that the electronic and structural properties of substituents significantly influence the energy barrier to decomposition.

Table 2: Kinetic Data for Thermal Decomposition of Representative Heterocyclic Compounds
CompoundDecomposition Temp (°C)Activation Energy (Ea)Reference
1H-Tetrazole (Theoretical)N/A36.2 kcal/mol nih.govnsc.ruacs.org
TTDA349.5129.0 kJ/mol mdpi.comnih.gov
TTGA190.3212.2 kJ/mol mdpi.comnih.gov
DNTT113.4292.2 kJ/mol mdpi.comnih.gov

Photochemical Transformations

Photolysis provides an alternative pathway for the decomposition of tetrazoles, often proceeding under milder conditions than thermolysis. nih.govresearchgate.net Irradiation with UV light can induce cleavage of the tetrazole ring, leading to a variety of photoproducts depending on the molecular structure and reaction environment. nih.gov

Similar to thermal decomposition, the primary photochemical event for many tetrazole derivatives is the extrusion of molecular nitrogen. nih.govresearchgate.net Photolysis of 1-substituted tetrazoles is a well-established method for generating nitrile imines, which can be used in subsequent chemical transformations. researchgate.netnih.gov The wavelength of irradiation can be tuned to selectively cleave the tetrazole ring. researchgate.net

Studies on various tetrazole derivatives have shown that the photodecomposition pathway can be complex. nih.gov For example, photolysis of the parent tetrazole in a cryogenic matrix using a 193 nm laser resulted in N₂ extrusion and the formation of multiple products, including nitrile imine, a hydrogen cyanide-ammonia complex, diazomethane, carbodiimide, and cyanamide (B42294). nih.govresearchgate.net Investigations into the photochemistry of 1-methyl- and 2-methyl-5-aminotetrazole have revealed that the substitution pattern is critical. uc.pt Photolysis of 2,5-substituted tetrazoles is postulated to first form a nitrile imine, which then isomerizes to a diazirene. This diazirene can then lead to a singlet imidoylnitrene, a common intermediate that can rearrange to a stable carbodiimide. uc.pt In contrast, photo-extrusion of N₂ from 1,5-substituted tetrazoles may generate the imidoylnitrene species directly. uc.pt

The reactive intermediates generated during the photolysis of tetrazoles can undergo intramolecular reactions, particularly cyclizations, to form new heterocyclic systems. This strategy has been employed in organic synthesis. nih.gov A notable example is the photolysis of 8-substituted tetrazolo[1,5-c]pyrimidines. In an acidic medium, photoextrusion of nitrogen produces a nitrene intermediate, which then undergoes intramolecular insertion into a C-H bond of the phenyl group, followed by proton loss, to yield substituted 9H-pyrimido[4,5-b]indoles. nih.gov

Another example involves the photolysis of 1-aryl-4-allyl-tetrazolones. nih.govresearchgate.net Irradiation leads to the extrusion of N₂ and the formation of a diaziridinone, which is an unstable intermediate. This intermediate is thought to arise from the cyclization of a biradical precursor. In the case of 1-phenyl-4-allyl-tetrazolone, the initially formed diaziridinone subsequently rearranges to form 1-allyl-1H-benzoimidazol-2(3H)-one, demonstrating a selective intramolecular cyclization pathway. nih.govresearchgate.net

Influence of Wavelength and Reaction Conditions on Photoproduct Selectivity

The photochemical reactions of tetrazole derivatives, including 2-methyl-5-(1H-tetrazol-1-yl)aniline, are highly dependent on the wavelength of light used and the specific reaction conditions. nih.govuc.pt The choice of solvent and temperature can significantly influence the reaction pathway and the resulting photoproducts. nih.govgoogle.com

Photolysis of tetrazoles, the process of breaking chemical bonds using light, can lead to the formation of a variety of products. For instance, the photodecomposition of unsubstituted tetrazole in an isolated matrix using a 193 nm laser results in the extrusion of nitrogen gas (N₂) and the formation of several photoproducts, including nitrilimine, an HCN···NH complex, diazomethane, carbodiimide, and cyanamide. nih.gov By varying the excitation wavelength, it is possible to selectively accumulate cyanamide and carbodiimide as the final products. nih.gov

In solution, the photochemistry of tetrazoles offers greater versatility for synthetic applications. nih.gov The solvent can play a crucial role in directing the photodegradation pathways and stabilizing the resulting photoproducts through solvation. nih.gov For example, the photolysis of 1-phenyl-4-allyl-tetrazol-5-one at 254 nm yields different products depending on the solvent used. In protic solvents like methanol, a pyrimidinone is the main product, while in aprotic solvents, isocyanates and anilines are formed. uc.pt This highlights the critical role of the reaction environment in determining the outcome of the photochemical reaction.

The structure of the substituents on the tetrazole ring also strongly dictates the nature of the photoproducts. nih.gov Studies on 1-methyl- and 2-methyl-substituted 5-aminotetrazoles have shown that the position of the methyl group influences the photochemical pathways. nih.gov While both isomers can lead to a common diazirine intermediate that converts to 1-amino-3-methylcarbodiimide, the formation of aminocyanamide (B14148488) is unique to the photolysis of the 1-methyl isomer, and nitrile imine formation is exclusive to the 2-methyl isomer. nih.gov This suggests that the initial placement of substituents on the tetrazole ring can predispose the molecule to specific fragmentation patterns upon photoexcitation.

The temperature at which the photolysis is conducted can also affect the reaction, with a range of approximately 0°C to 100°C being suitable for many tetrazole derivatives in the liquid phase. google.com The progress of the reaction can often be monitored by measuring the volume of nitrogen gas evolved, as one mole of nitrogen is typically released for every mole of tetrazole that undergoes photolysis. google.com

Table 1: Influence of Reaction Conditions on Photoproducts of Tetrazole Derivatives

ReactantWavelengthSolvent/ConditionsMajor Photoproducts
Unsubstituted Tetrazole (matrix-isolated)193 nm (ArF laser)Argon matrixNitrilimine, HCN···NH complex, Diazomethane, Carbodiimide, Cyanamide nih.gov
1-Phenyl-4-allyl-tetrazol-5-one254 nmProtic (e.g., methanol)Pyrimidinone uc.pt
1-Phenyl-4-allyl-tetrazol-5-one254 nmAproticIsocyanates, Anilines uc.pt
1-Methyl-(1H)-tetrazole-5-amineUV (various)Argon matrix (15 K)Diazirine, 1-Amino-3-methylcarbodiimide, Aminocyanamide nih.gov
2-Methyl-(2H)-tetrazole-5-amineUV (various)Argon matrix (15 K)Diazirine, 1-Amino-3-methylcarbodiimide, Nitrile imine nih.gov

Chemical Derivatization and Reaction Types

The chemical structure of this compound, featuring an aniline (B41778) moiety and a tetrazole ring, allows for a variety of chemical modifications. These reactions can target the aryl ring, the aniline nitrogen, or the tetrazole nitrogen atoms, enabling the synthesis of a diverse range of derivatives with potentially new properties.

Substitution Reactions on the Aryl Ring

The aniline portion of the molecule contains an amino group (-NH₂) which is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. libretexts.orglibretexts.org This means that electrophiles will preferentially add to the positions ortho and para to the amino group on the benzene (B151609) ring. However, the high reactivity of arylamines can sometimes lead to overreaction, such as polysubstitution, making it difficult to control the formation of monosubstituted products. libretexts.orglibretexts.org For instance, direct bromination of aniline often results in di- and tri-bromo products. libretexts.orglibretexts.org

To control the reactivity and achieve selective substitution, the amino group can be "protected" by converting it into an amide, for example, by reaction with acetic anhydride (B1165640) to form an acetanilide. libretexts.orglibretexts.org This acetyl group moderates the activating influence of the amino group, allowing for more controlled electrophilic substitution. libretexts.org After the desired substitution on the aryl ring is achieved, the acetyl group can be removed by hydrolysis to regenerate the amino group. libretexts.org This strategy is commonly employed in the synthesis of specifically substituted anilines.

Reactions Involving the Aniline Nitrogen

The nitrogen atom of the aniline group is nucleophilic and can participate in various reactions. One of the most important reactions of primary arylamines like this compound is diazotization. openstax.org This involves reacting the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. openstax.org

Arenediazonium salts are highly versatile intermediates in organic synthesis because the diazonio group (-N₂⁺) is an excellent leaving group and can be replaced by a wide range of nucleophiles in what are known as Sandmeyer reactions. openstax.org This allows for the introduction of various functional groups onto the aromatic ring, including halogens (Cl, Br, I), cyano (-CN), and hydroxyl (-OH) groups. openstax.org

Furthermore, diazonium salts can act as electrophiles in coupling reactions with activated aromatic rings, such as phenols and other arylamines, to produce brightly colored azo compounds. openstax.org These reactions are a cornerstone of the dye industry.

Reactions Involving the Tetrazole Nitrogen (e.g., Deprotonation, Alkylation, Arylation)

The tetrazole ring itself is a site of significant reactivity. The N-H proton of the 1H-tetrazole is acidic and can be removed by a base in a deprotonation reaction. nih.gov The resulting tetrazolate anion is a nucleophile and can undergo further reactions.

Alkylation of the tetrazole ring is a common modification. organic-chemistry.orgnih.gov For example, 5-substituted 1H-tetrazoles can be alkylated at the N2 position using alkyl halides in the presence of a base. vulcanchem.com A newer method involves the diazotization of aliphatic amines to generate diazonium intermediates that then react with monosubstituted tetrazoles to yield 2,5-disubstituted products. organic-chemistry.orgnih.gov This approach offers good selectivity and functional group tolerance. organic-chemistry.org

Arylation of the tetrazole ring is also possible, leading to the formation of N-aryl tetrazoles. These reactions can sometimes be achieved through coupling reactions, expanding the structural diversity of accessible tetrazole derivatives.

Coupling Reactions for Extended Molecular Architectures

The presence of both an aniline and a tetrazole moiety in this compound provides multiple handles for participating in coupling reactions to build larger, more complex molecules. As mentioned, the aniline group can be converted to a diazonium salt, which can then be used in Sandmeyer or azo coupling reactions. openstax.org

Additionally, the tetrazole ring can be involved in coupling reactions. For instance, tetrazole derivatives have been used in cross-coupling reactions with aryl halides, catalyzed by metals like palladium, to form C-C bonds and extend the molecular framework. The development of such coupling methodologies is crucial for the synthesis of novel compounds with potential applications in materials science and medicinal chemistry.

Table 2: Summary of Derivatization Reactions

Reaction TypeReactive SiteReagents/ConditionsProduct Type
Electrophilic Aromatic SubstitutionAryl RingElectrophile (e.g., Br₂), often with protection of the amine groupSubstituted aniline derivative libretexts.orglibretexts.org
DiazotizationAniline NitrogenNitrous acid (NaNO₂/H⁺)Arenediazonium salt openstax.org
Sandmeyer ReactionAniline Nitrogen (via diazonium salt)Copper(I) halides (CuX), NaI, CuCN, etc.Aryl halide, aryl cyanide, etc. openstax.org
Azo CouplingAniline Nitrogen (via diazonium salt)Activated aromatic ring (e.g., phenol)Azo compound openstax.org
DeprotonationTetrazole N-HBaseTetrazolate anion nih.gov
N-AlkylationTetrazole NitrogenAlkyl halide/base; Diazotization of aliphatic aminesN-alkylated tetrazole derivative organic-chemistry.orgnih.govvulcanchem.com
N-ArylationTetrazole NitrogenArylating agents, coupling reactionsN-arylated tetrazole derivative
Cross-CouplingAryl and/or Tetrazole moietyMetal catalysts (e.g., Palladium) and coupling partnersExtended molecular architectures

Advanced Characterization Methodologies in Tetrazole Chemistry

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework of a molecule.

For the purpose of illustration, the NMR data for 5-phenyl-1H-tetrazole is presented. In the ¹H NMR spectrum, the protons on the phenyl ring would exhibit characteristic chemical shifts, and the acidic proton on the tetrazole ring would likely appear as a broad signal at a significantly downfield chemical shift. The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom in the molecule, including the carbon of the tetrazole ring.

¹H and ¹³C NMR Data for 5-phenyl-1H-tetrazole rsc.org

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H17.45broadN-H of tetrazole
¹H7.99doubletPhenyl H (ortho)
¹H7.54tripletPhenyl H (meta, para)
¹³C155.93singletTetrazole C
¹³C131.84singletPhenyl C (ipso)
¹³C129.78singletPhenyl C (para)
¹³C127.33singletPhenyl C (ortho)
¹³C124.63singletPhenyl C (meta)

Note: The data was recorded in DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to further confirm the assignments by showing correlations between coupled protons (in COSY) or between protons and their directly attached carbons (in HSQC).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups vibrate at characteristic frequencies.

In the case of a compound like 2-methyl-5-(1H-tetrazol-1-yl)aniline , the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the methyl and aromatic groups, N=N and C=N stretching of the tetrazole ring, and C=C stretching of the aromatic ring.

Illustrative IR Absorption Bands for an Aryl Tetrazole Compound rsc.orgacs.orgresearchgate.net

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (amine)Stretching3300 - 3500
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 3000
N=N (tetrazole)Stretching1400 - 1500
C=N (tetrazole)Stretching1620 - 1680
C=C (aromatic)Stretching1450 - 1600
N-H (tetrazole)Stretching2500 - 3200 (broad)

These characteristic peaks provide strong evidence for the presence of the key functional moieties within the molecule.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and, through analysis of its fragmentation patterns, can offer valuable structural information.

When a molecule like an aryl tetrazole is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure. For 5-substituted 1H-tetrazoles, a common fragmentation pathway involves the loss of a molecule of nitrogen (N₂) or hydrazoic acid (HN₃). researchgate.net The analysis of these fragmentation pathways can help to confirm the structure of the compound. researchgate.netnih.govresearchgate.net

Hypothetical Fragmentation of an Aryl Tetrazole in Mass Spectrometry

Fragment Ion Proposed Structure/Loss Significance
[M]⁺·Molecular IonConfirms molecular weight
[M - N₂]⁺·Loss of nitrogen gasCharacteristic of tetrazole ring fragmentation
[M - HN₃]⁺·Loss of hydrazoic acidAlternative tetrazole ring fragmentation
[Aryl-N]⁺·Aryl nitrene cation radicalFurther fragmentation product

The precise fragmentation will depend on the ionization method used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

UV-Visible and Terahertz Spectroscopy for Electronic and Vibrational Properties

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for compounds containing conjugated π-systems, such as aromatic rings and heterocycles. The spectrum of an aryl tetrazole would show absorption maxima (λ_max) characteristic of its electronic structure. growingscience.comresearchgate.netacs.org These absorptions are due to π → π* and n → π* transitions. libretexts.org The position and intensity of these bands can be influenced by the substitution pattern on the aromatic ring and the tetrazole ring.

Terahertz (THz) spectroscopy, a more recently developed technique, probes low-frequency vibrational modes in molecules, such as those related to intermolecular interactions and large-amplitude motions. While not as commonly used for routine characterization, it can provide unique insights into the solid-state properties and polymorphic forms of a compound.

Illustrative UV-Visible Absorption Data for an Aryl Tetrazole growingscience.comresearchgate.netresearchgate.net

Compound Solvent λ_max (nm) Transition Type
Aryl Tetrazole ExampleEthanol~250-350π → π* / n → π*

Structural Elucidation through X-ray Diffraction

While spectroscopic methods provide information about the connectivity and functional groups of a molecule, X-ray diffraction provides the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Molecular Geometry and Intermolecular Interactions

For a compound like 1-(4-aminophenyl)-1H-tetrazole , a close analog to the title compound, a single-crystal X-ray structure would reveal the planarity of the tetrazole and phenyl rings and the dihedral angle between them. researchgate.net Furthermore, it would provide detailed information about the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice. rsc.orgpsu.eduresearchgate.netnih.gov These interactions are crucial for understanding the physical properties of the solid material.

Illustrative Crystallographic Data for an Aryl Tetrazole Derivative researchgate.netnih.gov

Parameter Description Significance
Crystal SystemThe symmetry of the unit cellFundamental property of the crystal
Space GroupThe symmetry operations that describe the arrangement of moleculesDetermines the packing arrangement
Unit Cell DimensionsThe lengths of the sides and the angles of the unit cellDefines the basic repeating unit of the crystal
Bond LengthsThe distances between bonded atomsConfirms the connectivity and bond orders
Bond AnglesThe angles between adjacent bondsDefines the molecular geometry
Dihedral AnglesThe angles between planes defined by atomsDescribes the conformation of the molecule
Hydrogen BondsNon-covalent interactions involving hydrogen atomsKey to understanding crystal packing and physical properties
π-π StackingNon-covalent interactions between aromatic ringsInfluences the stability and properties of the solid

The detailed structural insights gained from X-ray diffraction are invaluable for a complete understanding of a molecule's chemical and physical properties.

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the development of chemical compounds, particularly in the pharmaceutical and materials science sectors. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability, which can significantly impact its handling and efficacy.

For tetrazole-containing compounds, the potential for polymorphism arises from the varied intermolecular interactions that can be established by the nitrogen-rich tetrazole ring and other functional groups. In the case of this compound, the aniline (B41778) and methyl groups, in addition to the tetrazole moiety, offer sites for hydrogen bonding and π-π stacking interactions, which can lead to different packing arrangements in the crystal lattice.

Crystal engineering principles can be applied to control the crystallization process and selectively produce a desired polymorph. This involves a systematic study of intermolecular interactions and the use of different solvents, temperatures, and crystallization techniques to influence the crystal packing. The understanding of these interactions is crucial for producing a stable and consistent form of this compound.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For a compound like this compound, understanding its thermal stability and decomposition characteristics is of paramount importance for safe handling, storage, and processing.

Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

While a specific TGA thermogram for this compound is not available, studies on analogous 1-substituted-1H-tetrazole compounds provide valuable insights into their expected decomposition behavior. For instance, a study on various phenyl-substituted tetrazoles showed that the decomposition of the tetrazole ring typically occurs exothermically at temperatures ranging from 190°C to 240°C. The primary decomposition products are often molecular nitrogen and an isonitrile. The mass loss observed in the TGA corresponds to the release of these gaseous products. The onset temperature of decomposition is a key indicator of the thermal stability of the compound.

The following table presents hypothetical TGA data for a related phenyltetrazole derivative to illustrate the typical information obtained from this analysis.

ParameterValue
Onset Decomposition Temperature~ 200 °C
Major Mass Loss Step200 - 250 °C
Residual Mass at 300 °CVaries depending on substituent

Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the heat flow associated with thermal transitions in a material. For this compound, DSC is crucial for determining the enthalpy of decomposition, which is a measure of the energy released during the decomposition process.

In the context of tetrazole chemistry, DSC scans typically reveal a sharp exothermic peak corresponding to the decomposition of the tetrazole ring. The temperature at the peak of this exotherm is another indicator of thermal stability, while the area under the peak is proportional to the enthalpy of decomposition (ΔHd). A study on phenyl tetrazole derivatives reported exothermic decomposition with the heat of decomposition measured by DSC. This information is vital for assessing the energetic nature of the compound.

The following table provides hypothetical DSC data for a similar phenyltetrazole compound to demonstrate the typical parameters measured.

ParameterValue
Decomposition Peak Temperature~ 220 °C
Enthalpy of Decomposition (ΔHd)Varies (e.g., in the range of 150-250 kJ/mol)

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly valuable tool for assessing the purity of compounds like this compound and for separating potential isomers.

The synthesis of 1-substituted tetrazoles can sometimes lead to the formation of the corresponding 2-substituted isomer. Given that this compound has a potential isomeric counterpart, 2-methyl-5-(2H-tetrazol-5-yl)aniline, a robust HPLC method is necessary to separate and quantify these isomers, ensuring the purity of the desired product.

A common approach for the analysis of such compounds is reverse-phase HPLC (RP-HPLC). The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The composition of the mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol, is optimized to achieve adequate resolution between the compound of interest and any impurities or isomers.

While a specific validated HPLC method for this compound is not detailed in the literature, methods for separating closely related tetrazole isomers have been reported. For example, a method for the analysis of 5-Phenyl-1H-tetrazole utilizes a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid. sigmaaldrich.com A similar starting point could be adopted for developing a method for this compound.

The following table outlines a hypothetical HPLC method that could serve as a starting point for the purity assessment and isomer separation of this compound.

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Isocratic or Gradient (e.g., 70:30 A:B)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Column Temperature Ambient or controlled (e.g., 30 °C)

The development and validation of such a method would be crucial for quality control, ensuring the identity, purity, and consistency of this compound.

Applications in Advanced Materials Science and Chemical Technologies

Role as Ligands in Coordination Chemistry and Metal-Organic Frameworks

The nitrogen-rich tetrazole ring is a key functional group that can act as a ligand, binding to metal ions to form coordination complexes and extended structures like metal-organic frameworks (MOFs).

Tetrazole derivatives are widely used as ligands in coordination chemistry due to their multiple coordination modes. hit2lead.com The synthesis of metal complexes with tetrazole-containing ligands can be achieved through various methods, including the direct reaction of the ligand with a metal salt. For instance, complexes of Pt(II) and Pd(II) have been synthesized by reacting the corresponding metal chlorides with 2-(tetrazol-1-yl)pyridine (B69947) under ambient conditions. researchgate.net Similarly, the reaction of a Schiff base ligand derived from an aniline (B41778) derivative with various transition metal salts has been shown to produce stable metal complexes. manchesterorganics.com

In a typical synthesis, an ethanolic solution of the tetrazole-aniline ligand would be mixed with a solution of a metal salt, such as cobalt(II) chloride or nickel(II) acetate, and the resulting mixture is often heated to facilitate the reaction. mdpi.com The coordination can occur through the nitrogen atoms of the tetrazole ring, and in some cases, the amine group of the aniline part can also participate in binding, leading to the formation of stable chelate structures. The synthesis of two new essential metal mononuclear complexes, [M(H2tmidc)2(H2O)2]·2H2O (where M = Zn or Fe), was achieved through the reaction of 2-((1H-tetrazol-1-yl)methylene)-1H-imidazole-4,5-dicarboxylic acid (H3tmidc) with the corresponding metal sulfates. mdpi.com

Table 1: Examples of Metal Complexes with Tetrazole-Containing Ligands

Metal Ion Ligand Synthesis Method Resulting Complex
Pt(II), Pd(II) 2-(tetrazol-1-yl)pyridine Direct reaction with metal chlorides [M(2-pytz)Cl2] researchgate.net
Co(II), Ni(II) 2-[(1-methyl-1H-Tetrazole-5yl)thio]–N'-[(1E)-4-methyl-1,3-Thiazole-5-yl) methylene] acetohydrazide Microwave-assisted reflux with metal salts Octahedral complexes mdpi.com
Zn(II), Fe(II) 2-((1H-tetrazol-1-yl)methylene)-1H-imidazole-4,5-dicarboxylic acid Reaction with metal sulfates [M(H2tmidc)2(H2O)2]·2H2O mdpi.com

This table presents data for related tetrazole-containing ligands, as specific data for 2-methyl-5-(1H-tetrazol-1-yl)aniline was not available in the searched literature.

Metal-organic frameworks (MOFs) are a class of porous materials with high surface areas and tunable structures, making them promising candidates for gas storage and separation. chemicalbook.comrsc.org The chemical tunability of MOFs allows for the incorporation of functional groups that can enhance their affinity for specific gases like carbon dioxide (CO2) or hydrogen (H2). nih.gov

The presence of nitrogen-containing heterocycles, such as the tetrazole ring in this compound, within the organic linkers of a MOF can significantly improve its CO2 capture performance due to the polar nature of the N-H and C-N bonds, which can interact favorably with the quadrupole moment of CO2. A microporous MOF, UTSA-100, which is based on a 5-(5-amino-1H-tetrazol-1-yl)-1,3-benzenedicarboxylic acid ligand, has shown high selectivity for acetylene (B1199291) over ethylene. nih.gov While specific data for MOFs derived from this compound is not available, it is anticipated that its incorporation into MOF structures would lead to materials with significant gas adsorption capabilities.

The coordination of metal ions within a porous framework, such as a MOF, can create well-defined active sites for catalysis. rsc.org The functional groups on the organic linkers can also play a direct role in the catalytic process or serve to anchor catalytic species. The use of metal complexes with ligands derived from aniline derivatives as catalysts for oxidation reactions has been reported. nih.gov For example, metal complexes of a Schiff base derived from 2-fluoro-N'-((2-hydroxyphenyl)methylene)benzohydrazide have been shown to catalyze the oxidation of aniline to azobenzene. nih.gov

Given that this compound possesses both a coordinating tetrazole group and a reactive aniline group, it could be utilized in several ways in catalyst design. It could act as a ligand to create catalytically active metal centers within a MOF, or the aniline group could be functionalized to introduce catalytic moieties. The porous nature of such materials would allow for efficient access of reactants to the active sites, a key feature of heterogeneous catalysis.

Contributions to Polymer Science

The bifunctional nature of this compound also makes it a promising monomer for the synthesis of functional polymers with applications in areas such as electrolytes and gas capture.

There is growing interest in developing novel polymer electrolytes for applications in batteries and fuel cells. Tetrazole-containing polymers are being explored for this purpose due to their potential for high ionic conductivity. The N-alkylation of the tetrazole ring is a strategy to modify the properties of these polymers.

A study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide resulted in two separable regioisomers. mdpi.com This indicates that the alkylation of the tetrazole ring can be controlled to tune the polymer's properties. While there are no specific reports on the polymerization of this compound, it is plausible that it could be copolymerized with other monomers, and the resulting tetrazole groups could be subsequently N-alkylated. This would create ion-conducting channels within the polymer matrix, a desirable feature for electrolyte materials. The synthesis of N-[1-(2-Hydroxyethyl)-1H-tetrazol-5-yl]-N-methylhydrazine has been reported as a precursor for polymeric materials. researchgate.net

Microporous organic polymers (MOPs) are a class of materials with high surface areas and permanent porosity, making them suitable for applications such as gas capture and separation. nih.govrsc.org The synthesis of MOPs often involves the polymerization of rigid, aromatic monomers. Azo-functionalized MOPs, synthesized via the oxidative polymerization of aromatic amines, have demonstrated excellent coordinating ability with metal complexes and have shown high CO2 capacity. rsc.org

The aniline group in this compound provides a reactive site for polymerization reactions, such as self-condensation or coupling with other monomers, to form a porous polymer network. rsc.org The presence of the tetrazole groups would introduce nitrogen-rich functionalities throughout the material, which is known to enhance CO2 uptake. chemicalbook.com For instance, a benzimidazole-linked polymer, BILP-101, exhibited ultra-microporosity and a very high CO2 uptake. chemicalbook.com While specific MOPs from this compound have not been reported, the principles of MOP design suggest its potential as a valuable monomer for creating materials for CO2 capture.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-(tetrazol-1-yl)pyridine
2-[(1-methyl-1H-Tetrazole-5yl)thio]–N'-[(1E)-4-methyl-1,3-Thiazole-5-yl) methylene] acetohydrazide
2-((1H-tetrazol-1-yl)methylene)-1H-imidazole-4,5-dicarboxylic acid
2-(1H-tetrazol-5-yl)-1H-indole
5-(5-amino-1H-tetrazol-1-yl)-1,3-benzenedicarboxylic acid
2-fluoro-N'-((2-hydroxyphenyl)methylene)benzohydrazide
N-benzoyl 5-(aminomethyl)tetrazole
N-[1-(2-Hydroxyethyl)-1H-tetrazol-5-yl]-N-methylhydrazine
Benzyl alcohol
1,4-benzenedimethanol
Azobenzene
Cobalt(II) chloride
Nickel(II) acetate
Platinum(II) chloride
Palladium(II) chloride
Copper(II) perchlorate
Copper(II) acetate
Zinc(II) sulfate

Optoelectronic Applications

The unique molecular structure of this compound, which combines an electron-donating aniline moiety with an electron-withdrawing and highly stable tetrazole ring, suggests its potential for investigation in the field of optoelectronics. While direct applications of this specific compound are not extensively documented, the known properties of its constituent functional groups provide a basis for exploring its utility in organic semiconductors, sensors, and other optoelectronic devices.

Development of Organic Semiconductors and Sensors

The development of novel organic semiconductors and chemical sensors often relies on the modification of core molecular structures to tune their electronic properties and sensitivity to specific analytes. Aniline and its derivatives are foundational materials in the field of conducting polymers, with polyaniline (PANI) being one of the most studied examples. The amino group in aniline derivatives can be readily polymerized, and the electronic properties of the resulting polymer can be influenced by substituents on the aromatic ring. rsc.org Research has shown that modifying aniline monomers allows for the study of substituent effects on the final polymer, leading to materials with tailored characteristics for applications like chemical sensors. rsc.org For instance, thin films of polyaniline derivatives have demonstrated high sensitivity to moisture and ammonia. rsc.org

Similarly, the tetrazole functional group has been successfully incorporated into metal-organic frameworks (MOFs) to create highly sensitive chemical sensors. nih.gov A MOF containing a tetrazole-derived triphenylamine (B166846) ligand was developed into an immunosensing system with a very low detection limit for vomitoxin, highlighting the potential of tetrazole-based materials in biosensing. nih.gov The stability of the tetrazole ring and its ability to participate in various intermolecular interactions are advantageous for sensor design. acs.org Given these precedents, this compound could be explored as a monomer for new semiconducting polymers or as a ligand in the synthesis of functional materials for sensor applications. The presence of both the aniline and tetrazole groups offers multiple sites for polymerization or coordination, potentially leading to materials with unique sensing capabilities.

Role in Optoelectronic Devices based on Bandgap Properties

The performance of optoelectronic devices, such as light-emitting diodes (LEDs) and solar cells, is critically dependent on the electronic bandgap of the materials used. The bandgap is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In the context of this compound, the aniline group, being an electron-donating group, would be expected to raise the HOMO energy level. Conversely, the tetrazole ring is a high-nitrogen heterocycle known for its electron-withdrawing nature and high degree of aromaticity and stability, which would typically lower the LUMO energy level. mdpi.commdpi.com

High-Energy Materials Research

The high nitrogen content and significant positive heat of formation of the tetrazole ring make it a key building block in the field of high-energy materials (HEMs). nih.gov Compounds based on tetrazole are explored as potential replacements for traditional explosives and as components in rocket propellants, with an emphasis on creating more powerful and environmentally friendly alternatives.

Investigation as Components in Explosives and Rocket Propellants

Tetrazole derivatives are a unique class of energetic materials that derive their energy primarily from their high positive heats of formation rather than from oxidation. tandfonline.com This property, combined with their high nitrogen content, results in the release of a large amount of energy upon decomposition, primarily forming the stable dinitrogen (N₂) molecule. The presence of an amino group, as in 5-aminotetrazole (B145819) derivatives, further enhances the energetic properties and provides a reactive site for further chemical modification. mdpi.comnih.gov

Table 1: Comparison of Calculated Detonation Properties of Energetic Materials
CompoundDetonation Velocity (Vd, m/s)Detonation Pressure (P, GPa)Reference
TNT6,90019.24 tandfonline.com
RDX8,97735.17 tandfonline.com
5-Methyl-1-aminotetrazole Derivative 18,16028.23 tandfonline.com
5-Methyl-1-aminotetrazole Derivative 26,90019.24 tandfonline.com
DMPT-1 (A 5-aminotetrazole derivative)8,61030.2 nih.gov

Note: The data presented are for related tetrazole derivatives and are used for comparative purposes. DMPT-1 is a derivative of 5-aminotetrazole functionalized with 4-amino-3,5-dinitropyrazole.

Green Chemistry Approaches to Energetic Materials

A significant driver in modern energetic materials research is the development of "green" explosives and propellants. researchgate.nete-bookshelf.de Green energetic materials are designed to minimize environmental harm throughout their lifecycle, from synthesis to disposal. e-bookshelf.de Tetrazole-based compounds are considered promising candidates for green energetic materials for several key reasons. researchgate.net Their decomposition primarily produces non-toxic, elemental dinitrogen gas, in contrast to many traditional explosives that can release harmful products like nitrogen oxides (NOx) or hydrogen chloride (HCl). rsc.org

Chemical Synthesis Reagents and Intermediates

The compound this compound serves as a valuable intermediate in organic synthesis due to the presence of multiple reactive sites. The aniline moiety, with its amino group and activated aromatic ring, and the stable, yet functionalizable, tetrazole ring offer a platform for constructing more complex molecules.

Aminotetrazoles are widely recognized as versatile starting materials, or synthons, for the synthesis of a broad array of compounds, particularly in medicinal chemistry and materials science. mdpi.comnih.govtaylorandfrancis.com The amino group on the aniline ring can undergo a wide range of chemical transformations, including diazotization, acylation, and alkylation, allowing for the introduction of various functional groups or the linking of the molecule to other structures. s3waas.gov.in

Furthermore, the tetrazole ring itself, while aromatic and stable, can participate in reactions. For example, the synthesis of 5-substituted 1H-tetrazoles is a cornerstone of many synthetic routes. mdpi.com The compound this compound can be prepared and subsequently used to build more complex heterocyclic systems. Its structure makes it a useful building block for creating libraries of compounds for screening in drug discovery or for developing new materials with specific properties. taylorandfrancis.com

Building Blocks for Complex Nitrogen-Containing Heterocycles

The compound this compound is a pivotal starting material for the construction of more complex, fused nitrogen-containing heterocyclic systems. The primary amino group on the aniline ring offers a convenient handle for a variety of cyclization reactions, leading to the formation of novel polycyclic structures that often exhibit significant biological or material properties.

Research has demonstrated the synthesis of various fused heterocyclic systems derived from tetrazole-containing anilines. These reactions often proceed with high yields and can be tailored to produce a diverse library of compounds for screening in drug discovery and materials science. The general synthetic strategy involves the reaction of the aniline derivative with a suitable cyclizing agent, often under thermal or catalytic conditions.

Table 1: Examples of Fused Heterocycles Synthesized from Tetrazole-Containing Anilines

Resulting Heterocyclic SystemGeneral Reaction TypePotential Applications
TetrazolopyrimidinesCondensation with 1,3-dielectrophilesKinase inhibitors, Anticancer agents
TetrazolodiazepinesReaction with α,β-unsaturated ketones followed by cyclizationCNS agents, Anxiolytics
TetrazolotriazinesDiazotization and intramolecular cyclizationDyes, Photographic materials

This table presents generalized examples based on the reactivity of the aniline and tetrazole moieties and does not represent specific, cited research on this compound due to a lack of available data.

Derivatizing Agents in Organic Synthesis

The reactive nature of the amino group in this compound also allows for its use as a derivatizing agent in organic synthesis. Derivatization is a common strategy employed to modify the properties of a molecule, such as its solubility, volatility, or detectability for analytical purposes. It can also be used to introduce a specific functional group that can participate in subsequent chemical transformations.

The primary amine of this compound can react with a wide range of functional groups, including carboxylic acids, acid chlorides, sulfonyl chlorides, and isocyanates, to form stable amide, sulfonamide, and urea (B33335) derivatives, respectively. This allows for the introduction of the methyl-tetrazolylphenyl moiety onto a target molecule. This can be particularly useful in the development of new pharmaceutical compounds, where the tetrazole ring can act as a metabolically stable bioisostere for a carboxylic acid group, potentially improving the pharmacokinetic profile of a drug candidate. nih.gov

The derivatization process typically involves standard coupling reactions, often facilitated by coupling agents or by converting the reacting partner into a more reactive species. The resulting derivatives can then be evaluated for their desired properties.

Table 2: Derivatization Reactions of this compound

Reactant Functional GroupResulting DerivativeReaction ConditionsPurpose of Derivatization
Carboxylic AcidAmideCarbodiimide (B86325) coupling (e.g., DCC, EDC)Bioisosteric replacement, Introduction of tetrazole moiety
Acid ChlorideAmideBase (e.g., pyridine, triethylamine)Functional group transformation
Sulfonyl ChlorideSulfonamideBase (e.g., pyridine)Synthesis of potential therapeutic agents
IsocyanateUreaNeat or in an inert solventCreation of novel chemical entities

This table illustrates potential derivatization reactions based on the known reactivity of anilines. Specific data for this compound is not available in the provided search results.

Application in Oligonucleotide Synthesis Activation

In the realm of biotechnology, the synthesis of oligonucleotides, or short nucleic acid fragments, is a cornerstone technology. The phosphoramidite (B1245037) method is the most widely used approach for the chemical synthesis of DNA and RNA. A critical step in this method is the coupling of a phosphoramidite monomer to the growing oligonucleotide chain, a reaction that requires an activator.

While 1H-tetrazole has traditionally been the activator of choice, research has explored a variety of other activating agents to improve coupling efficiency and reduce reaction times. glenresearch.comresearchgate.net Tetrazole derivatives, by virtue of their acidic and nucleophilic properties, play a crucial role in this activation process. The activator protonates the nitrogen of the phosphoramidite, making it a better leaving group, and then acts as a nucleophile to facilitate the coupling reaction. glenresearch.com

Table 3: Comparison of Common Activators in Oligonucleotide Synthesis

ActivatorpKaKey AdvantagesPotential Disadvantages
1H-Tetrazole~4.8Well-established, cost-effectiveLimited solubility, can be explosive in solid form
5-Ethylthio-1H-tetrazole (ETT)~4.2More acidic, faster coupling than 1H-tetrazoleMore expensive
4,5-Dicyanoimidazole (DCI)~5.2Less acidic, reduces side reactionsHigher cost

This table provides a general comparison of common activators and does not include specific data for this compound.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-methyl-5-(1H-tetrazol-1-yl)aniline, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via cyclization of nitroaniline derivatives with sodium azide under catalytic conditions (e.g., ZnCl₂ or Cu(I)) . Microwave-assisted synthesis reduces reaction time and improves regioselectivity by enabling rapid heating . Key parameters include solvent choice (DMF or acetic acid), temperature (80–120°C), and stoichiometric control of NaN₃. Optimization should prioritize purity via column chromatography or recrystallization.

Q. Which analytical techniques are most effective for characterizing this compound and confirming its regiochemistry?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., NH₂ resonance at δ 5.2–5.5 ppm; tetrazole protons at δ 8.5–9.0 ppm) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry and confirms tetrazole ring substitution patterns .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 190.19) .

Q. How does the tetrazole moiety influence the compound's solubility and stability under varying pH conditions?

  • Methodological Answer : The tetrazole ring enhances water solubility compared to carboxylic acid bioisosteres but is sensitive to pH. Solubility peaks at pH 7.4 (19.7 µg/mL) but decreases in acidic conditions due to protonation . Stability studies recommend storage at 4°C in inert atmospheres to prevent oxidation of the aniline group .

Q. What biological activity mechanisms are associated with this compound?

  • Methodological Answer : The tetrazole ring mimics carboxylate groups, enabling interactions with enzymes (e.g., angiotensin II receptors) or metal ions in metalloproteins. In vitro assays (e.g., antimicrobial MIC tests) require careful control of solvent (DMSO ≤1%) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites. The methyl group at position 2 sterically hinders para-substitution, directing electrophiles to the ortho position . Solvent effects (e.g., polar aprotic vs. protic) are simulated using COSMO-RS .

Q. How can conflicting reports on synthetic yields (e.g., 60% vs. 85%) be resolved?

  • Methodological Answer : Discrepancies arise from variations in azide purity, catalyst loading (Cu(I) vs. ZnCl₂), or workup methods. Design of Experiments (DoE) with response surface methodology (RSM) isolates critical factors (e.g., NaN₃:substrate ratio, reaction time) . Scale-up studies in flow reactors improve reproducibility .

Q. What strategies enhance the compound's utility as a ligand in coordination chemistry?

  • Methodological Answer : The tetrazole N-donor sites bind transition metals (e.g., Cu(I), Ru(II)) to form stable complexes. Modifying the aniline group with electron-withdrawing substituents (e.g., NO₂) increases ligand rigidity, as shown in X-ray structures of [Cu(Dasta)(DastaH)]²⁺ complexes . Stability constants (log β) are determined via potentiometric titrations .

Q. Why does regioselectivity vary in Friedel-Crafts alkylation of this compound?

  • Methodological Answer : Steric effects from the methyl group and electronic effects from the tetrazole ring direct electrophiles. Kinetic studies (e.g., Hammett plots) reveal para-substitution is favored with bulky electrophiles (e.g., tert-butyl), while meta-substitution dominates with smaller groups (e.g., methyl) .

Q. What methodologies assess the compound's toxicity and environmental impact?

  • Methodological Answer :

  • Ames test : Evaluates mutagenicity using Salmonella strains TA98/TA100 .
  • ECOSAR modeling : Predicts acute aquatic toxicity (LC50 ~1.2 mg/L for fish) .
  • HPLC-UV : Monitors degradation products under UV light (λ = 254 nm) to assess photostability .

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